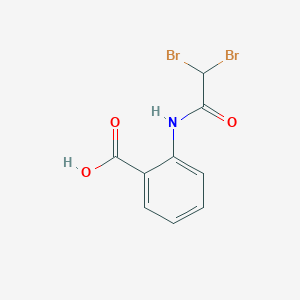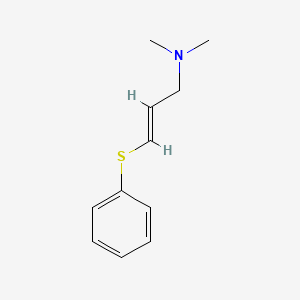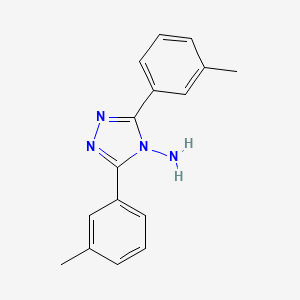
2-Nonylphenyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonylphenyl cyanate is an organic compound characterized by the presence of a cyanate functional group attached to a nonylphenyl moiety. This compound is part of the broader class of cyanate esters, which are known for their applications in various industrial and scientific fields due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylphenyl cyanate typically involves the reaction of nonylphenol with cyanogen chloride in the presence of a base. This reaction proceeds through the formation of an intermediate, which subsequently rearranges to form the desired cyanate ester.
Industrial Production Methods: Industrial production of cyanate esters, including this compound, often employs large-scale batch or continuous processes. These methods ensure high yield and purity of the product, which is crucial for its applications in high-performance materials.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nonylphenyl cyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyanate group into amines or other reduced forms.
Substitution: The cyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonylphenyl oxides, while reduction can produce nonylphenyl amines.
Wissenschaftliche Forschungsanwendungen
2-Nonylphenyl cyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as composites and coatings, due to its excellent thermal and mechanical properties
Wirkmechanismus
The mechanism of action of 2-Nonylphenyl cyanate involves its interaction with various molecular targets. The cyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is harnessed in various applications, from material science to potential therapeutic uses .
Vergleich Mit ähnlichen Verbindungen
- Phenyl cyanate
- Nonylphenyl isocyanate
- Bisphenol A cyanate ester
Comparison: 2-Nonylphenyl cyanate is unique due to its specific nonylphenyl structure, which imparts distinct physical and chemical properties compared to other cyanate esters. For instance, it may exhibit different solubility, reactivity, and thermal stability profiles, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
63842-26-2 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
(2-nonylphenyl) cyanate |
InChI |
InChI=1S/C16H23NO/c1-2-3-4-5-6-7-8-11-15-12-9-10-13-16(15)18-14-17/h9-10,12-13H,2-8,11H2,1H3 |
InChI-Schlüssel |
MFOZVXLXUDSJMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=CC=C1OC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


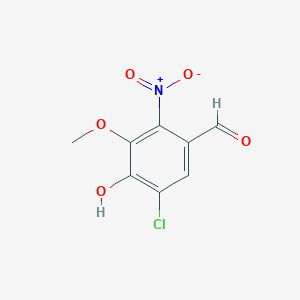
![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)
![4-[(Z)-prop-1-enyl]-3,3,4-tris[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14492144.png)
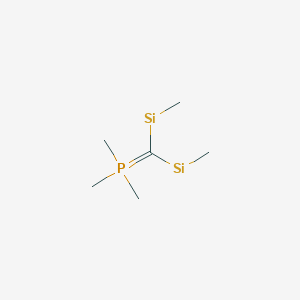
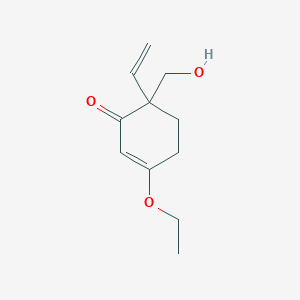


![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)

